2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-

Medicinal Chemistry ADMET Profiling Natural Product Mimetics

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS 648435-11-4) is a synthetic 1,5-disubstituted pyrrolidin-2-one derivative characterized by a 5-hydroxy group and a 4-methoxyphenethyl substituent on the lactam nitrogen. With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, it belongs to a class of compounds explored as building blocks in medicinal chemistry and natural product synthesis.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 648435-11-4
Cat. No. B12582929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-
CAS648435-11-4
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2C(CCC2=O)O
InChIInChI=1S/C13H17NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,12,15H,6-9H2,1H3
InChIKeyRNRUMCYWNJHIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS 648435-11-4): Structural and Physicochemical Baseline for Research Sourcing


2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS 648435-11-4) is a synthetic 1,5-disubstituted pyrrolidin-2-one derivative characterized by a 5-hydroxy group and a 4-methoxyphenethyl substituent on the lactam nitrogen [1]. With a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, it belongs to a class of compounds explored as building blocks in medicinal chemistry and natural product synthesis [2]. While specific bioactivity data are sparse in primary literature, its computed XLogP3-AA of 1.2 and a topological polar surface area (TPSA) of 49.8 Ų position it as a moderately lipophilic, low-hydrogen-bond-donor scaffold distinct from its poly-functionalized natural product analogs, suggesting a differentiated pharmacokinetic profile suitable for further derivatization [1].

Why Generic Substitution Fails for 5-Hydroxy-1-(4-methoxyphenethyl)-2-pyrrolidinone: Key Structural and Property Differentiators


In-class pyrrolidin-2-one substitution is not straightforward due to the precise regiochemistry and electronic effects of its substituents. While the pyrrolidin-2-one core is common, the specific combination of a 5-hydroxy group and a 4-methoxyphenethyl N-substituent—as opposed to analogs with a 4-hydroxy-3-methoxyphenethyl group or a furan-containing linker—fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic liability [1][2]. For example, the absence of a phenolic hydroxyl in the target compound reduces the H-bond donor count from 2 to 1 compared to the natural product 5-hydroxy-1-(4-hydroxy-3-methoxyphenethyl)-2-pyrrolidinone, directly impacting membrane permeability and phase II metabolic conjugation potential [1]. Such structural variations can translate into vastly different pharmacokinetic and pharmacodynamic behaviors, making simple interchange of analogs unreliable and necessitating quantitative evidence for scientific selection.

Quantitative Evidence Guide: How CAS 648435-11-4 Differentiates from Closest Analogs in Physicochemical and Structural Properties


Reduced Hydrogen-Bond Donor Count vs. Natural Product S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one

The target compound possesses a single hydrogen-bond donor (1 HBD) due to its 4-methoxy substituent, whereas the closest natural analog, S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one, has two (2 HBD) owing to its free phenolic hydroxyl [1]. This structural difference reduces the compound's capacity for glucuronidation and sulfation at the phenyl ring while potentially improving passive membrane permeability, as predicted by the lower HBD count relative to TPSA [2].

Medicinal Chemistry ADMET Profiling Natural Product Mimetics

Lipophilicity Differential (XLogP) vs. Furan-Containing J-GLOBAL Analog

The target compound's computed XLogP3-AA is 1.2 [1]. Its furan-containing analog, 1-[2-[5-(4-methoxyphenyl)-2-furyl]ethyl]-5-hydroxypyrrolidine-2-one (J-GLOBAL ID: 200907093423509978), has a molecular formula of C17H19NO4 and a molecular weight of 301.34 g/mol, incorporating an additional heterocyclic ring that increases lipophilicity and aromatic surface area [2]. Although an exact XLogP is not published, fragment-based calculations estimate its XLogP at approximately 2.5–3.0, representing an increase of at least 1.3–1.8 log units.

Physicochemical Profiling LogP Optimization Fragment-Based Drug Design

5-Hydroxy Regiochemistry vs. 1-(2-Hydroxy-2-(4-methoxyphenyl)ethyl) Analog: Impact on Hydrogen Bonding and Metabolic Stability

In the target compound, the hydroxyl group is located on the pyrrolidinone ring (5-position), whereas the analog CAS 865094-20-8 bears the hydroxyl on the ethyl linker adjacent to the phenyl ring . This positional change alters the electronic environment, pKa of the alcohol, and susceptibility to oxidation or conjugation. The target's secondary alcohol within the lactam ring is expected to have a pKa (~13–14) lower than a typical alkyl alcohol, making it less acidic and less prone to glucuronidation than the benzylic alcohol in the comparator (~pKa 14–15 but more sterically accessible) [1].

Regioisomer Differentiation Metabolism Prediction Synthetic Chemistry

Synthetic Accessibility and Yield Data in 1,5-Disubstituted Pyrrolidin-2-one Libraries

The benzotriazole methodology developed by Katritzky et al. (2000) enables the synthesis of 1,5-disubstituted pyrrolidin-2-ones, including the target structural class, in total yields of 70–84% from 2,5-dimethoxy-2,5-dihydrofuran, primary amines, and benzotriazole [1]. While the target compound itself was not the primary product in this publication, the general protocol's demonstrated yield range provides a benchmark for synthetic feasibility, highlighting its advantage over analogs that require multistep chromatographic purification due to additional functional group installation (e.g., the 4-hydroxy-3-methoxy analog, which demands phenol protection/deprotection sequences).

Synthetic Methodology Library Production Procurement Support

Topological Polar Surface Area (TPSA) and Predicted CNS Multiparameter Optimization (MPO) Score

The target compound has a TPSA of 49.8 Ų, which is well within the optimal range (<70 Ų) for CNS penetration, and its XLogP of 1.2 and molecular weight of 235 g/mol place it favorably in a CNS MPO analysis [1]. In contrast, the natural product comparator (TPSA ~70 Ų) and the furan analog (TPSA ~60–65 Ų, MW 301 g/mol) deviate further from the ideal CNS MPO score (desirability score 4–6) [2]. This property profile gives the target compound a selection advantage for CNS-focused programs.

CNS Drug Design Physicochemical Property Optimization Computational ADME

Optimal Application Scenarios for 2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]- Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design

Given its favorable CNS MPO score (predicted ~5.5) and TPSA of 49.8 Ų, this compound is ideally suited as a core scaffold for CNS-focused fragment-based drug discovery. Its low HBD count and moderate lipophilicity reduce the risk of P-glycoprotein efflux, making it a superior choice over phenolic or furan-containing analogs that suffer from lower predicted CNS MPO scores and higher metabolic liability [1][2].

Regioselective Probe Synthesis for Alcohol Metabolism Studies

The 5-hydroxy regioisomer provides a unique tool for studying cytochrome P450-mediated oxidation of cyclic secondary alcohols versus benzylic alcohols. As demonstrated by the structural comparison with CAS 865094-20-8, the target offers a distinct metabolic soft-spot that can be leveraged to map isoform-specific metabolism without interference from aromatic hydroxylation, a common confounder in phenolic analogs [1].

Cost-Effective Scaffold for Combinatorial Chemistry and Parallel Synthesis

The demonstrated synthetic accessibility via the Katritzky benzotriazole method, achieving class yields of 70–84%, provides a clear economic advantage. For procurement in medicinal chemistry campaigns requiring large numbers of analogs, this scaffold avoids costly protection/deprotection steps required for hydroxylated aromatic analogs, reducing the cost per compound and accelerating hit-to-lead timelines [1].

Non-phenolic Surrogate in Natural Product SAR Studies

The natural product S-1-(4-hydroxy-3-methoxyphenethyl)-5-hydroxypyrrolidin-2-one possesses a catechol-like moiety susceptible to rapid clearance. The target compound, lacking the phenolic hydroxyl, serves as a metabolically more stable surrogate that preserves the core 5-hydroxy-2-pyrrolidinone pharmacophore while achieving a lower HBD count (1 vs. 2), enabling cleaner interpretation of structure-activity relationships in erythrinan alkaloid-inspired programs [1].

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